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This technical guide provides an in-depth exploration of the antibody engineering and design

principles behind IMGC936, a now-discontinued investigational antibody-drug conjugate (ADC)

that targeted A Disintegrin and Metalloproteinase Domain 9 (ADAM9). Despite its clinical trial

outcome, the preclinical development of IMGC936 showcases a sophisticated approach to

ADC design, integrating a humanized antibody with a potent maytansinoid payload through a

stable, cleavable linker system. This document details the molecular architecture of IMGC936,

its mechanism of action, and the experimental methodologies employed in its preclinical

evaluation.

Rationale for Targeting ADAM9
ADAM9 is a transmembrane metalloprotease that is overexpressed in a variety of solid tumors,

including non-small cell lung, pancreatic, gastric, breast, ovarian, and colorectal cancers, while

exhibiting limited expression in normal tissues.[1][2][3][4] Its dysregulation has been implicated

in tumor progression, metastasis, and pathological neovascularization.[2][3][5] Anti-ADAM9

antibodies have been shown to be efficiently internalized by tumor cells, making ADAM9 an

attractive target for the delivery of cytotoxic payloads via an ADC strategy.[1][4][6]

Molecular Design and Engineering of IMGC936
IMGC936 is a complex molecule comprising three key components: a humanized monoclonal

antibody (MGA021), a novel maytansinoid payload (DM21), and a stable tripeptide linker.[5][7]
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[8] The meticulous engineering of each component was central to the preclinical promise of this

ADC.

Antibody Engineering: MGA021
The antibody component of IMGC936, MGA021, is a humanized IgG1/kappa monoclonal

antibody that binds to ADAM9 with high affinity.[1] Key engineering features of MGA021

include:

Humanization and Affinity Maturation: The parental murine antibody, KID24, was humanized

to reduce immunogenicity. The resulting antibody, huKID24, underwent affinity maturation to

improve its binding to cynomolgus ADAM9, leading to the selection of the AEX6003 clone,

which was further engineered to create MGA021.[1]

YTE Mutation for Extended Half-Life: To enhance the in vivo plasma half-life and overall

exposure of the ADC, the M252Y/S254T/T256E (YTE) triple mutation was introduced into the

CH2 domain of the antibody's Fc region.[1][2][7] This mutation increases the binding affinity

of the antibody to the neonatal Fc receptor (FcRn), leading to improved recycling and

reduced clearance.

Site-Specific Conjugation: For a homogenous drug product with a defined drug-to-antibody

ratio (DAR), cysteine residues were engineered at position 442 of the heavy chains.[1] This

site-specific conjugation strategy ensures a consistent DAR of approximately 2.0, which is

considered optimal for balancing potency and toxicity.[1]

Linker-Payload: DM21-C
IMGC936 incorporates a next-generation maytansinoid linker-payload, DM21-C.[1] This system

was designed for enhanced stability and potent anti-tumor activity:

DM21 Payload: DM21 is a maytansinoid derivative that acts as a potent microtubule-

disrupting agent.[5][8] Upon release within the target cell, it binds to tubulin, leading to cell

cycle arrest and apoptosis.[7]

Stable Tripeptide Linker: The payload is attached to the antibody via a stable, protease-

cleavable tripeptide linker (l-Ala-d-Ala-l-Ala).[1] This linker is designed to be stable in

circulation, minimizing premature payload release and off-target toxicity, while being
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efficiently cleaved by lysosomal proteases following internalization into the tumor cell.[1] The

maleimide-functionalized version used for conjugation is referred to as DM21-C.[1]

The logical design of IMGC936, from target identification to the final ADC construct, is

illustrated in the following diagram.
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Caption: Logical workflow for the design and engineering of IMGC936.

Mechanism of Action
The proposed mechanism of action for IMGC936 begins with the binding of the ADC to ADAM9

on the surface of tumor cells. This is followed by internalization of the ADC-ADAM9 complex.
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Caption: Proposed mechanism of action for IMGC936.
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Once inside the cell, the ADC is trafficked to the lysosome, where the tripeptide linker is

cleaved by proteases.[1] This releases the active maytansinoid metabolites, DM51 and DM50,

into the cytoplasm.[1] These metabolites then bind to tubulin, disrupting microtubule dynamics

and leading to cell cycle arrest and ultimately, apoptosis.[1][7] Furthermore, these potent

metabolites can diffuse out of the target cell and kill neighboring, potentially ADAM9-negative,

tumor cells in a phenomenon known as bystander killing.[1]

Preclinical Data Summary
IMGC936 demonstrated promising anti-tumor activity in a range of preclinical models.[1][5]

In Vitro Cytotoxicity
IMGC936 exhibited potent and targeted cytotoxicity against a panel of ADAM9-positive human

tumor cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.2 to 224

nmol/L.[1] It is noteworthy that the sensitivity of cell lines to IMGC936 did not strictly correlate

with the level of ADAM9 expression, suggesting that other factors, such as internalization and

processing rates, also play a crucial role in determining the ADC's efficacy.[1]

Cell Line Tumor Type IC50 (nmol/L) of IMGC936

NCI-H1703 Non-Small Cell Lung
0.2 - 2.0 (Range from various

reports)

SK-MES-1 Non-Small Cell Lung Data not specified

CaLu-3 Non-Small Cell Lung Data not specified

DLD-1 Colorectal Data not specified

Additional Cell Lines Various 0.2 - 224

Note: Specific IC50 values for

all tested cell lines are often

found in supplementary

materials of publications and

may vary between

experiments. The table

presents a summary of the

reported range.[1]
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Bystander Killing
The ability of IMGC936 to induce bystander killing was demonstrated in co-culture experiments.

When ADAM9-positive cells were treated with IMGC936 in the presence of ADAM9-negative

cells, a significant cytotoxic effect on the ADAM9-negative population was observed,

highlighting the cell-permeable nature of the released payload.[1]

In Vivo Anti-Tumor Activity
IMGC936 showed robust anti-tumor activity in both cell line-derived xenograft (CDX) and

patient-derived xenograft (PDX) models of various cancers, including non-small cell lung,

gastric, and colorectal cancers.[1][9] In some models, a single intravenous dose resulted in

complete and durable tumor remissions.[9]

Pharmacokinetics and Safety
In cynomolgus monkeys, IMGC936 demonstrated a favorable pharmacokinetic profile and was

well-tolerated at doses exceeding those required for efficacy in murine models.[1][5][9] The

YTE mutation contributed to an extended plasma half-life.[1][9]

Experimental Protocols
The preclinical evaluation of IMGC936 involved a series of established and specialized

experimental protocols.

In Vitro Cytotoxicity Assay (WST-8 Assay)
This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt

by cellular dehydrogenases.

Cell Plating: Seed tumor cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treatment: Treat the cells with serial dilutions of IMGC936 or a non-targeting control ADC for

a specified period (e.g., 72 hours).

WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at

37°C.
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Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC50 values using a non-linear regression model.

Bystander Killing Assay
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells.

Cell Seeding: Co-culture a mixture of ADAM9-positive and fluorescently labeled ADAM9-

negative cells at a defined ratio in a 96-well plate.

Treatment: Treat the co-culture with IMGC936 or control ADC at a fixed concentration.

Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 5 days).

Analysis: Measure the viability of the fluorescently labeled ADAM9-negative cell population

using flow cytometry or high-content imaging.

In Vivo Efficacy in Xenograft Models (CDX and PDX)
These studies assess the anti-tumor activity of IMGC936 in a living organism.

Model Establishment: Implant human tumor cells (CDX) or patient-derived tumor fragments

(PDX) subcutaneously into the flank of immunodeficient mice.

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a

specified volume, randomize the mice into treatment and control groups.

Dosing: Administer IMGC936 intravenously at various dose levels and schedules.

Monitoring: Measure tumor volume and body weight regularly throughout the study.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, or at a specified time point. Tumor growth inhibition is calculated.

The general workflow for a cell line-derived xenograft (CDX) study is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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